molecular formula C13H20N4O2 B1399901 Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate CAS No. 1406972-85-7

Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate

Cat. No. B1399901
CAS RN: 1406972-85-7
M. Wt: 264.32 g/mol
InChI Key: QBCZVHHHOOKKQG-UHFFFAOYSA-N
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Description

Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAP and has been synthesized using different methods.

Scientific Research Applications

Neuropharmacological Research

Research on glutamate receptors, specifically NMDA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system, has highlighted the importance of compounds similar to Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate. Studies have focused on the trafficking of NMDA receptors from the endoplasmic reticulum to synapses, understanding molecular mechanisms of synaptic regulation, and implications for psychiatric and neurological diseases (Horak et al., 2014).

Pharmacodynamic Profiling and Drug Design

Compounds with the piperazine moiety, such as Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate, have been extensively reviewed for their role in drug design. Piperazine derivatives are crucial in the development of drugs with antipsychotic, antidepressant, anticancer, and other therapeutic effects. The flexibility of the piperazine ring in drug molecules has been associated with significant pharmacodynamic and pharmacokinetic properties, making it a valuable building block in medicinal chemistry (Rathi et al., 2016).

Anti-mycobacterial Activity

The piperazine scaffold, integral to Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate, has been identified as a core structure in the development of anti-mycobacterial agents. Recent reviews have highlighted the anti-TB activity of piperazine-based molecules, including their potency against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This underscores the potential of such compounds in addressing the urgent need for new anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

properties

IUPAC Name

methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-12(18)4-6-16-7-9-17(10-8-16)13-11(14)3-2-5-15-13/h2-3,5H,4,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCZVHHHOOKKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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